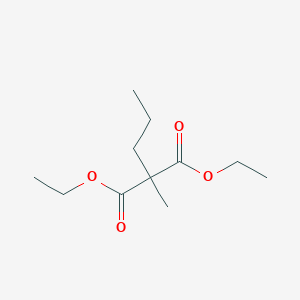

Diethyl methylpropylmalonate

Vue d'ensemble

Description

Diethyl methylpropylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, specifically a diethyl ester of methylpropylmalonic acid. This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl methylpropylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl methylpropylmalonate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and a strong base.

Hydrolysis: It can be hydrolyzed to produce the corresponding malonic acid derivative.

Decarboxylation: Upon heating, it undergoes decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid.

Decarboxylation: Heat in the presence of a suitable catalyst.

Major Products:

Alkylation: Dialkylated malonic esters.

Hydrolysis: Methylpropylmalonic acid.

Decarboxylation: Substituted acetic acids.

Applications De Recherche Scientifique

Organic Synthesis

Diethyl methylpropylmalonate serves as a crucial building block in the synthesis of various organic compounds. It is particularly effective in:

- Alkylation Reactions : DEMP can be used to alkylate various substrates, leading to the formation of complex molecules. For example, it has been employed in reactions involving cyclopropane derivatives, yielding cyclopentanedicarboxylates with high efficiency .

- Michael Additions : Its reactivity allows it to participate in Michael addition reactions, which are fundamental in constructing carbon-carbon bonds in synthetic organic chemistry .

Pharmaceutical Development

DEMPM has been investigated for its potential in pharmaceutical applications:

- Erythromycin Production : A study highlighted its role in enhancing erythromycin fermentation processes. The compound was shown to improve yields when used with specific microbial strains, indicating its utility in biotechnological applications .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : DEMP is utilized as an intermediate for synthesizing various APIs, including those targeting metabolic disorders and infections .

Erythromycin Fermentation Improvement

In research conducted by Zhang et al., the this compound-responsive phenotype of Saccharopolyspora erythraea was studied. The addition of DEMP significantly increased erythromycin A production by enhancing metabolic pathways involved in antibiotic biosynthesis . This case underscores the compound's importance in optimizing fermentation processes.

Synthetic Pathways Development

A comprehensive study on the synthesis of monomethyl and monoethyl malonates demonstrated the efficiency of DEMP as a precursor for half-esters, which are vital intermediates in organic synthesis. The research provided insights into optimal conditions for large-scale reactions, showcasing DEMP's role in green chemistry initiatives aimed at reducing hazardous by-products .

Comparison of Synthetic Yields Using DEMP

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkylation with Alkenes | 85-95 | EtAlCl₂ as catalyst |

| Michael Addition | 75-90 | Basic conditions with water as solvent |

| Erythromycin Fermentation | Increased by 30% | Oil-based medium with DEMP supplementation |

Mécanisme D'action

The mechanism of action of diethyl methylpropylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in alkylation reactions, forming new carbon-carbon bonds. The compound’s enolate ion is highly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity and applications.

Diethyl 2-methyl-2-propylmalonate: A closely related compound with similar properties but different reactivity due to the presence of an additional methyl group

Uniqueness: Diethyl methylpropylmalonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple alkylations and its stability under various reaction conditions make it a valuable compound in organic synthesis .

Activité Biologique

Diethyl methylpropylmalonate (DEMPM) is a compound of increasing interest in the field of organic chemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DEMP, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

This compound is a diester derivative of malonic acid, characterized by the presence of ethyl and methyl groups at one end and a propyl group at the other. The general formula for DEMP is CHO, with the following structure:

The synthesis of DEMP can be achieved through various methods, often involving the reaction of malonic acid derivatives with alcohols under acidic or basic conditions. The reaction typically yields good to excellent yields depending on the reaction conditions, such as temperature and solvent choice.

Pharmacological Properties

- Antioxidant Activity : Studies have shown that compounds related to DEMP exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : DEMP has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

- Antimicrobial Activity : Some derivatives of diethyl malonate have demonstrated antimicrobial properties against a range of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

- Chalcone-Diethyl Malonate Derivatives : A study synthesized chalcone-diethyl malonate derivatives that showed promising anti-inflammatory and analgesic properties. The derivatives were prepared through a reaction involving chalcone compounds and diethyl malonate, yielding products with significant biological activity against inflammation .

- Toxicity Studies : In toxicity assessments, DEMP was found to have low acute toxicity levels in animal models, with LD50 values indicating minimal adverse effects at therapeutic doses. This suggests a favorable safety profile for potential pharmaceutical applications .

Efficacy Data

A summary of findings from various studies on DEMP's biological activity is presented in Table 1 below:

Propriétés

IUPAC Name |

diethyl 2-methyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204486 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55898-43-6 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55898-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.